molecular formula C13H20N2O2 B1464268 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol CAS No. 1178507-77-1

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Cat. No. B1464268
CAS RN: 1178507-77-1
M. Wt: 236.31 g/mol
InChI Key: LPUCCBWVQULKFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to “2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol” has been reported in the context of antidepressant molecules. These molecules are synthesized via metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium serve as catalysts in these syntheses .

Scientific Research Applications

Complex Formation and Antiferromagnetic Interactions

The compound is utilized in the synthesis of pentadentate ligands and the corresponding Cu(II) complexes with various bridging motifs. These complexes exhibit weak antiferromagnetic coupling between the copper atoms, as indicated by resolved copper hyperfine EPR at room temperature. The strengths of the antiferromagnetic interactions vary based on the bridging motifs (Sujatha et al., 2000).

Synthesis and Characterization of Metal Complexes

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol is involved in the synthesis and characterization of Praseodymium (III) and Neodymium (III) complexes, contributing to advancements in the field of coordination chemistry. These complexes have been explored for various applications including antibacterial and antifungal activities (Geethalaksmi & Theivarasu, 2016).

Exploration in Medicinal Chemistry

The compound has been instrumental in the design of potential therapeutic agents, such as KAD22, intended for the treatment of Parkinson's disease. Although KAD22 did not show affinity to the dopamine D2 receptor as anticipated, it exhibited potent antioxidant activity. This highlights the compound's significance in the development and structural analysis of pharmaceutical candidates (Kaczor et al., 2021).

Anticancer Applications

Research has demonstrated the potential of certain tridentate Schiff base moieties in inducing ROS generation and leading to caspase-dependent apoptotic cell death in cancer cells, signifying its potential in anticancer treatments. The compound forms part of the structural backbone in these studies, underscoring its role in the development of novel cancer therapies (Li & Hu, 2019).

Safety and Hazards

“2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol” may be toxic if swallowed and can cause severe skin burns and eye damage .

properties

IUPAC Name

2-ethoxy-6-(piperazin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-11(13(12)16)10-15-8-6-14-7-9-15/h3-5,14,16H,2,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUCCBWVQULKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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